Dotriacontadiene

Description

Dotriacontadiene refers to a class of unsaturated hydrocarbons with 32 carbon atoms and two double bonds. A prominent example is (6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-Octamethyl-14,18-dotriacontadiene (CAS 111051-86-6), also known as Lycopadiene . Its molecular formula is C40H78 (molecular weight: 559.06 g/mol), featuring a branched structure with eight methyl groups and conjugated double bonds at positions 14 and 18 .

Properties

CAS No. |

90216-88-9 |

|---|---|

Molecular Formula |

C32H62 |

Molecular Weight |

446.8 g/mol |

IUPAC Name |

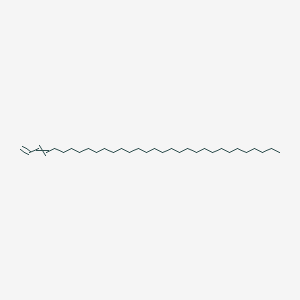

dotriaconta-1,3-diene |

InChI |

InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-32H2,2H3 |

InChI Key |

TZYYOWPBOVRYAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dotriacontadiene can be synthesized through several methods:

Segmentation Freezing from Full Cut Naphtha: This method involves isolating this compound by freezing and separating it from a mixture of hydrocarbons.

Symmetrical Reaction of Normal Paraffin: This method uses a symmetrical reaction to prepare this compound from normal paraffin.

Reduction of Iodo Laccerane: In this method, iodo laccerane is used as a raw material and undergoes a reduction reaction to produce this compound.

Industrial Production Methods: The industrial production of this compound often involves the purification of distillation residues. Strong oxidizing agents are used to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dotriacontadiene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or ozone.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive species.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Dotriacontadiene has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.

Biology: Studied for its role in the formation of biological membranes and its interaction with lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Used in the production of lubricants, waxes, and other industrial products.

Mechanism of Action

The mechanism of action of dotriacontadiene involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound interacts with lipid bilayers and proteins within biological membranes.

Pathways Involved: It can influence membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares Dotriacontadiene with three structurally related compounds: Dotriacontane (saturated alkane), 1-Dotriacontene (mono-unsaturated alkene), and a polyfunctional derivative (17,28-Dotriacontadiene-2,4,6,15,31-pentayne-1,8,30-triol).

Physical and Thermodynamic Properties

- This compound: Limited thermodynamic data are available, but its branched structure and conjugated double bonds suggest lower melting points compared to linear alkanes.

- Dotriacontane : Exhibits a high melting point (~343.5 K) and enthalpy of fusion (Δfus S = 222.93 J/mol·K) due to its saturated, linear structure .

- 1-Dotriacontene : Lower melting point than Dotriacontane due to reduced van der Waals interactions from a single double bond .

- Pentayne-triol derivative : Polar hydroxyl groups and triple bonds increase solubility in polar solvents but reduce thermal stability .

Analytical Challenges and Methodologies

Characterizing this compound and its analogs requires advanced techniques:

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with capillary columns (e.g., OV-1 phase) effectively separates long-chain hydrocarbons .

- Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy resolve structural features like double-bond positions and methyl branching .

- Challenges : Extraction and purification of branched or polyfunctional derivatives (e.g., pentayne-triol) may alter their native structure, complicating analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.